Cas no 307326-01-8 (2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole)

2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole
- 2-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
- Benzothiazole, 2-[4-(1-piperidinylsulfonyl)phenyl]-
- SCHEMBL2247885
- Oprea1_456243
- SR-01000229158
- F0060-0227
- SR-01000229158-1
- 307326-01-8
- 2-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole
- 2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-BENZOTHIAZOLE
- CCG-327098
- AKOS000806529
-
- インチ: 1S/C18H18N2O2S2/c21-24(22,20-12-4-1-5-13-20)15-10-8-14(9-11-15)18-19-16-6-2-3-7-17(16)23-18/h2-3,6-11H,1,4-5,12-13H2
- InChIKey: XARJARRRMIPTEB-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N=C1C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 358.08097017g/mol
- どういたいしつりょう: 358.08097017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 86.9Ų
じっけんとくせい
- 密度みつど: 1.343±0.06 g/cm3(Predicted)
- ふってん: 537.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 0.08±0.10(Predicted)
2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0060-0227-1mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-5μmol |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-30mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-25mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-10μmol |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-4mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-20mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-40mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-75mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0060-0227-100mg |
2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-benzothiazole |
307326-01-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazoleに関する追加情報
Compound CAS No 307326-01-8: 2-4-(Piperidine-1-sulfonyl)phenyl-1,3-benzothiazole
The compound with CAS No 307326-01-8, commonly referred to as 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is notable for its unique structural features and versatile functional groups, which make it a valuable building block in the synthesis of advanced materials and bioactive compounds.
The molecular structure of 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole consists of a benzothiazole core, which is a heterocyclic aromatic system, fused with a sulfonyl group attached to a piperidine ring. This combination of functional groups provides the molecule with distinct electronic properties and reactivity, making it suitable for various applications. Recent studies have highlighted its potential as a precursor for the development of novel materials with tailored optical and electronic properties.
One of the most promising applications of this compound lies in its use as a building block for the synthesis of advanced polymers and hybrid materials. Researchers have demonstrated that benzothiazole derivatives can be incorporated into polymer networks to enhance their mechanical and thermal stability. The presence of the sulfonyl group in 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole further enhances these properties by introducing additional electron-withdrawing effects, which can be exploited to design materials with improved performance under harsh conditions.
In the pharmaceutical industry, benzothiazole-based compounds have been extensively studied for their potential as drug candidates. The sulfonyl group in this compound is particularly interesting due to its ability to modulate the pharmacokinetic properties of molecules. Recent studies have shown that 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole derivatives can exhibit significant bioactivity against various disease targets, including cancer and neurodegenerative disorders.
The synthesis of 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. The choice of reagents and reaction conditions plays a critical role in ensuring high yields and purity of the final product. Researchers have optimized these steps to develop scalable synthesis routes that are compatible with industrial production.
From an environmental perspective, the development of sustainable synthesis methods for benzothiazole derivatives has become a priority in recent years. Scientists have explored green chemistry approaches, such as using renewable feedstocks and catalytic systems, to reduce the environmental footprint of producing compounds like 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, compound CAS No 307326-01-8, or 2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole, represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on cutting-edge materials and drug discovery projects. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future advancements in science and technology.
307326-01-8 (2-4-(piperidine-1-sulfonyl)phenyl-1,3-benzothiazole) 関連製品
- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)
- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)
- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
- 2228432-26-4(1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)
- 2138575-87-6(2-{8-Oxospiro[4.5]decan-6-yl}propanedioic acid)
- 1173097-76-1(U0126-EtOH)
- 1898022-96-2(2-(3-bromo-4,5-dimethoxyphenyl)propan-1-amine)
- 477874-92-3(4-chloro-Thieno[2,3-c]pyridine)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 1805133-19-0(Ethyl 2-bromo-4-bromomethyl-3-cyanobenzoate)




